H-Gly-2-Abu-OH is synthesized through the coupling of glycine, a simple amino acid, with 2-aminobutyric acid, which is a non-proteinogenic amino acid. The compound can be found in various commercial sources, primarily for research purposes. Its classification falls under the category of peptides due to its structure comprising two amino acids linked by a peptide bond.
The synthesis of H-Gly-2-Abu-OH typically involves several methods, with one of the most common being the use of peptide coupling reagents.
The molecular structure of H-Gly-2-Abu-OH can be described as follows:
The three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography to determine spatial arrangements and conformational properties.
H-Gly-2-Abu-OH can participate in various chemical reactions:
The mechanism of action for H-Gly-2-Abu-OH involves its interaction with specific molecular targets such as enzymes or receptors. It may act as:
The pathways involved could include enzymatic catalysis, receptor binding, or signal transduction processes that are critical for biological functions .
H-Gly-2-Abu-OH has several significant applications across various scientific disciplines:
H-Gly-2-Abu-OH is a dipeptide composed of glycine (Gly) and 2-aminobutyric acid (Abu). Its systematic IUPAC name is (2S)-2-[(2-aminoacetyl)amino]butanoic acid, reflecting the (S)-stereochemistry at the 2-aminobutyric acid residue and the peptide bond linkage [2]. The molecule is zwitterionic at physiological pH, with protonated N-terminal (α-ammonium) and deprotonated C-terminal (carboxylate) groups, as indicated by its isomeric SMILES notation: CCC([C@H](C(=O)[O-])NC(=O)C[NH3+])
[2].
Common synonyms include:
Table 1: Nomenclature and Identifiers of H-Gly-2-Abu-OH
Category | Identifier |
---|---|
IUPAC Name | (2S)-2-[(2-aminoacetyl)amino]butanoic acid |
CAS Registry Number | 19461-37-1 |
SMILES (Canonical) | CCC(C(=O)[O-])NC(=O)C[NH3+] |
InChI Key | XHUWGEILXFVFMR-BYPYZUCNSA-N |
Glycine’s role as the N-terminal residue is significant due to its achirality and minimal steric bulk, which enhances conformational flexibility in peptide chains [4]. The "2-Abu" designation specifies α-aminobutyric acid, distinguishing it from β- or γ-aminobutyric acid isomers [2].
The molecular formula of H-Gly-2-Abu-OH is C₆H₁₂N₂O₃, derived from the condensation of glycine (C₂H₅NO₂) and 2-aminobutyric acid (C₄H₉NO₂) with the elimination of water [2]. Its molecular weight is 160.17 g/mol, calculated as follows:
Glycine contributes two carbon atoms to the backbone, while 2-aminobutyric acid introduces a two-carbon ethyl side chain (─CH₂─CH₃), differentiating it from alanine’s methyl group [4]. This side chain influences hydrophobicity and steric constraints compared to simpler dipeptides like glycylalanine.
H-Gly-2-Abu-OH exhibits one chiral center at the Cα position of the 2-aminobutyric acid residue, adopting an (S)-configuration as confirmed by the stereodescriptor in its IUPAC name and InChI string (/t4-/m0/s1
) [2]. Glycine’s achirality (due to its Cα─H₂ symmetry) simplifies the diastereomeric landscape, limiting stereoisomers to those arising from Abu’s chirality [4].
Table 2: Stereochemical Features of H-Gly-2-Abu-OH
Residue | Chirality | Backbone Torsion Angles | Structural Implications |
---|---|---|---|
Glycine | Achiral | φ, ψ: Flexible | Permits access to Ramachandran regions disallowed for L-amino acids |
2-Abu | (S)-configured | ϕ ≈ -60°, ψ ≈ -30° (β-turn) | Stabilizes folded conformations via C10 hydrogen bonds |
In peptides, (S)-2-aminobutyric acid mimics valine or isoleucine in β-turn formation but with reduced steric hindrance. Hybrid peptides incorporating ω-amino acids like Abu can adopt non-canonical hydrogen-bonding patterns, such as C10 turns (10-atom rings) in αα-segments, which stabilize secondary structures [3]. The ethyl side chain of Abu allows moderate hydrophobic interactions while maintaining solubility—a balance leveraged in peptidomimetic design [3] [8].
Spectroscopic data for H-Gly-2-Abu-OH can be extrapolated from analogous dipeptides and computational studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and carbon-13 (¹³C) NMR spectra are predicted to show the following key shifts in D₂O or DMSO-d₆ [5] [9]:
Table 3: Predicted NMR Chemical Shifts
Atom/Group | ¹H Shift (δ, ppm) | ¹³C Shift (δ, ppm) | Multiplicity/Coupling |
---|---|---|---|
Glycine-α (─CH₂─) | 3.50–3.70 | 41.0–43.0 | Singlet (¹H); doublet (¹³C) |
Abu-Cα (─CH─) | 3.80–4.00 | 55.0–57.0 | Multiplet (overlapped) |
Abu-Cβ (─CH₂─) | 1.60–1.80 | 27.0–29.0 | Multiplet |
Abu-Cγ (─CH₃) | 0.90–1.10 | 10.0–12.0 | Triplet (J = 7.2 Hz) |
Carboxyl (─COO⁻) | N/A | 174.0–176.0 | Not applicable |
The Abu-Cγ methyl group exhibits a characteristic triplet (J ≈ 7.2 Hz) due to coupling with Abu-Cβ methylene protons. Glycine’s α-protons appear as a singlet due to chemical equivalence and lack of adjacent chiral centers [9].
Infrared (IR) Spectroscopy
IR bands are dominated by amide and carboxylate vibrations:
The absence of a 1710 cm⁻¹ band confirms the zwitterionic carboxylate form over protonated carboxylic acids.
Table 4: Key IR Absorption Bands
Vibration Mode | Wavenumber (cm⁻¹) | Assignment |
---|---|---|
ν(N─H) stretch | 3300–3500 | Amide A (N─H) |
ν(C═O) stretch | 1660–1680 | Amide I |
δ(N─H) + ν(C─N) | 1540–1560 | Amide II |
νₐₛ(COO⁻) | 1580–1600 | Carboxylate asymmetric stretch |
νₛ(COO⁻) | 1400–1420 | Carboxylate symmetric stretch |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is expected to show:
Density Functional Theory (DFT) simulations at the B3LYP/6-311++G(d,p) level—validated for related peptides—predict orbital energies and electrostatic potentials that correlate with observed fragmentation patterns [5]. For example, the amide bond’s carbonyl oxygen exhibits high electrophilicity in molecular electrostatic potential (MEP) maps, rationalizing its susceptibility to nucleophilic attack during fragmentation.
Note: Experimental spectral data specific to H-Gly-2-Abu-OH were not available in the cited sources; predictions are based on analogous peptide systems and computational models.
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